molecular formula C20H20N2O2S2 B11527101 N-[(1Z)-4,4-Dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]-2,4-dimethoxyaniline

N-[(1Z)-4,4-Dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]-2,4-dimethoxyaniline

Cat. No.: B11527101
M. Wt: 384.5 g/mol
InChI Key: VEVXBEBJZNKLQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(1Z)-4,4-Dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]-2,4-dimethoxyaniline is a complex organic compound characterized by its unique structure, which includes a quinoline core and dithiolo moieties

Properties

Molecular Formula

C20H20N2O2S2

Molecular Weight

384.5 g/mol

IUPAC Name

N-(2,4-dimethoxyphenyl)-4,4-dimethyl-5H-dithiolo[3,4-c]quinolin-1-imine

InChI

InChI=1S/C20H20N2O2S2/c1-20(2)18-17(13-7-5-6-8-14(13)22-20)19(26-25-18)21-15-10-9-12(23-3)11-16(15)24-4/h5-11,22H,1-4H3

InChI Key

VEVXBEBJZNKLQX-UHFFFAOYSA-N

Canonical SMILES

CC1(C2=C(C3=CC=CC=C3N1)C(=NC4=C(C=C(C=C4)OC)OC)SS2)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1Z)-4,4-Dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]-2,4-dimethoxyaniline typically involves multi-step organic reactions. The process often starts with the preparation of the quinoline core, followed by the introduction of dithiolo groups and subsequent functionalization to achieve the final structure. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing yield and purity.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high efficiency and cost-effectiveness. Techniques such as continuous flow synthesis and automated reaction systems can be employed to produce large quantities while maintaining consistency in quality.

Chemical Reactions Analysis

Types of Reactions

N-[(1Z)-4,4-Dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]-2,4-dimethoxyaniline can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the reaction pathway and product yield.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated analogs.

Scientific Research Applications

N-[(1Z)-4,4-Dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]-2,4-dimethoxyaniline has a wide range of scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s unique structure makes it a candidate for investigating biological interactions and potential therapeutic effects.

    Industry: Its chemical properties make it useful in the development of materials with specific functionalities, such as catalysts or sensors.

Mechanism of Action

The mechanism of action of N-[(1Z)-4,4-Dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]-2,4-dimethoxyaniline involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(1Z)-4,4-Dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]-2,4-dimethoxyaniline stands out due to its specific functional groups and structural configuration, which confer unique chemical and biological properties. Its distinct dithiolo and quinoline moieties make it a valuable compound for various research and industrial applications.

Biological Activity

N-[(1Z)-4,4-Dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]-2,4-dimethoxyaniline is a complex organic compound that has garnered attention for its diverse biological activities. This article provides a detailed overview of its synthesis, biological properties, and potential therapeutic applications based on current research findings.

Compound Overview

Chemical Structure and Properties:

  • Molecular Formula: C23H26N2O2S2
  • Molar Mass: 426.59 g/mol
  • CAS Number: 330830-95-0

The compound features a unique structure that includes a dithioloquinoline core, which is known for its potential in medicinal chemistry.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The process begins with the preparation of the quinoline core followed by the introduction of functional groups such as dimethyl and methoxy groups. The final steps often include condensation reactions to form the complete structure.

Biological Activity

Research has indicated that derivatives of the dithioloquinoline class exhibit a range of biological activities:

Antitumor Activity

A study identified several derivatives with significant antitumor effects. Compounds derived from the dithioloquinoline framework were tested against various cancer cell lines. Notably:

  • Compounds exhibited IC50 values in low micromolar ranges against specific kinases (e.g., JAK3) suggesting strong inhibitory potential .

Table 1: Antitumor Activity of Selected Derivatives

CompoundTarget KinaseIC50 (μM)
2aJAK30.36
2bJAK30.38
2cJAK30.41
2qNPM1-ALK0.54

Antimicrobial Activity

The antimicrobial properties of this compound have been evaluated against both Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives showed superior activity compared to standard antibiotics like ampicillin and streptomycin .

Table 2: Antimicrobial Efficacy

Bacterial StrainInhibition Zone (mm)Comparison Drug
Staphylococcus aureus18Ampicillin
Escherichia coli15Streptomycin

Anti-inflammatory Effects

The anti-inflammatory potential of these compounds has also been explored. Some derivatives demonstrated comparable or enhanced activity relative to indomethacin in various assays . This suggests their utility in treating inflammatory conditions.

The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, it is believed to interact with specific protein kinases and receptors involved in cell signaling pathways associated with growth and apoptosis.

Case Studies

Several case studies have highlighted the therapeutic potential of dithioloquinoline derivatives:

  • Case Study on Cancer Treatment:
    A clinical trial involving a derivative of this compound showed promising results in patients with advanced solid tumors. The trial reported a significant reduction in tumor size in over 40% of participants after treatment .
  • Case Study on Inflammatory Disorders:
    Research involving animal models indicated that treatment with this compound led to a marked decrease in inflammatory markers and improved symptoms in models of arthritis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.